molecular formula C14H17N3O2 B7541554 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone

3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone

Numéro de catalogue B7541554
Poids moléculaire: 259.30 g/mol
Clé InChI: VMJHJSBAKGWOOD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BDM is a heterocyclic compound that contains both a benzimidazole and a morpholine ring in its structure.

Mécanisme D'action

The mechanism of action of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activities by inhibiting certain enzymes or signaling pathways in cells. For example, 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been shown to inhibit the production of inflammatory cytokines in macrophages by blocking the activation of NF-κB signaling pathway. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone can inhibit the proliferation and migration of cancer cells. It has also been shown to reduce the production of reactive oxygen species and nitric oxide in cells, which are involved in the development of various diseases. In vivo studies have shown that 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone in lab experiments is its relatively simple synthesis method. 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone can be synthesized using commercially available reagents and equipment. Another advantage is its diverse range of potential applications in various fields. However, one of the limitations is its low solubility in water, which can limit its bioavailability and effectiveness in certain experiments. Another limitation is the lack of comprehensive toxicity and safety data, which should be considered when using 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone in experiments.

Orientations Futures

There are several future directions for research on 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further investigate its mechanism of action and identify its molecular targets in cells. Another direction is to optimize its synthesis method and improve its yield and purity. In medicinal chemistry, future research could focus on the development of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone derivatives with improved pharmacological properties. In materials science, future research could focus on the synthesis of novel organic materials using 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone as a building block. In catalysis, future research could focus on the development of new metal complexes using 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone as a ligand for various organic transformations.

Méthodes De Synthèse

The synthesis of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone involves several steps, including the reaction of 2,6-dimethylmorpholine with 1-bromo-2-nitrobenzene to form 2,6-dimethylmorpholin-4-yl-1-nitrobenzene. This intermediate is then reduced with tin and hydrochloric acid to form 2,6-dimethylmorpholin-4-yl-1-aminobenzene. The final step involves the reaction of 2,6-dimethylmorpholin-4-yl-1-aminobenzene with ethyl 2-bromoacetate to form 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone. The yield of 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent ratios.

Applications De Recherche Scientifique

3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been shown to have anti-inflammatory and anti-tumor activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In materials science, 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In catalysis, 3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.

Propriétés

IUPAC Name

3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-6-17(7-10(2)19-9)14(18)11-3-4-12-13(5-11)16-8-15-12/h3-5,8-10H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJHJSBAKGWOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-benzimidazol-5-yl-(2,6-dimethylmorpholin-4-yl)methanone

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.